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Compound of Interest

Compound Name: BO-264

Cat. No.: B15568257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of BO-264, a novel

and highly potent inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3). The data presented

herein is collated from preclinical studies and demonstrates the significant antitumor potential

of BO-264 across various cancer models, highlighting its mechanism of action and providing

detailed experimental methodologies for key assays.

Core Efficacy Data
BO-264 has demonstrated significant and broad-spectrum antitumor activity in both in vitro and

in vivo preclinical models. Its efficacy is attributed to its direct inhibition of TACC3, a protein

frequently overexpressed in a wide range of cancers and correlated with poor prognosis.[1][2]

[3]

Quantitative In Vivo Efficacy
Oral administration of BO-264 has been shown to significantly impair tumor growth and

improve survival in both immunocompromised and immunocompetent mouse models of breast

and colon cancer, without signs of major toxicity.[1][2][3]

Table 1: In Vivo Efficacy of BO-264 in a JIMT-1 Xenograft Model
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Parameter Vehicle Control BO-264 (25 mg/kg)

Animal Model Female Nude Mice Female Nude Mice

Cell Line
JIMT-1 (HER2+ Breast

Cancer)

JIMT-1 (HER2+ Breast

Cancer)

Tumor Implantation Mammary Fat Pad Mammary Fat Pad

Treatment Regimen Daily Oral Gavage Daily Oral Gavage

Study Duration 3-4 weeks 3-4 weeks

Tumor Growth Progressive Significant Suppression[1][4]

Body Weight Change No significant change No significant loss[1][4]

Observed Toxicity -
No major organ toxicity

reported[4][5]

In Vitro Antiproliferative Activity
BO-264 exhibits potent antiproliferative activity across a wide range of cancer cell lines, proving

superior to other reported TACC3 inhibitors like SPL-B and KHS101.[1][6]

Table 2: IC50 Values of BO-264 in Various Cancer Cell Lines
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Cell Line Cancer Type Subtype IC50 (nM)

JIMT-1 Breast Cancer HER2+ 190[5]

HCC1954 Breast Cancer HER2+ 160[5]

MDA-MB-231 Breast Cancer Triple-Negative 120[5]

MDA-MB-436 Breast Cancer Triple-Negative 130[5]

CAL51 Breast Cancer Triple-Negative 360[5]

RT112
Urinary Bladder

Cancer

FGFR3-TACC3

Fusion
300[4][5]

RT4
Urinary Bladder

Cancer

FGFR3-TACC3

Fusion
3660[4][5]

BO-264 also demonstrated remarkable anticancer activity in the National Cancer Institute's

NCI-60 human cancer cell line panel, with GI50 values of less than 1 µM in over 90% of the cell

lines, which represent nine different types of cancer.[1][2][3]

Mechanism of Action
BO-264 functions as a direct inhibitor of TACC3, a protein crucial for microtubule stability and

centrosome integrity during cell division.[1][2] The inhibition of TACC3 by BO-264 disrupts

these processes, leading to mitotic catastrophe and cancer cell death.

The key molecular events following TACC3 inhibition by BO-264 include:

Mitotic Arrest: BO-264 induces a spindle assembly checkpoint (SAC)-dependent mitotic

arrest.[2][4]

Apoptosis and DNA Damage: The mitotic arrest subsequently leads to apoptosis

(programmed cell death) and DNA damage.[2][4] In JIMT-1 cells, treatment with 500 nM BO-
264 for 48 hours increased the apoptotic cell fraction from 4.1% to 45.6%.[4][5]

Aberrant Spindle Formation: The drug causes the formation of abnormal mitotic spindles.[1]
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Inhibition of FGFR3-TACC3 Fusion: BO-264 effectively inhibits the function of the oncogenic

FGFR3-TACC3 fusion protein found in various solid tumors.[1][4] This inhibition leads to a

decrease in ERK1/2 phosphorylation, a downstream marker of FGFR signaling.[4][5]
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Mechanism of Action of BO-264.
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Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of BO-264
are provided below.

In Vivo Xenograft Study
This protocol outlines the methodology used to assess the in vivo antitumor efficacy of BO-264
in a breast cancer xenograft model.[1]
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Workflow for the JIMT-1 Xenograft Study.

Materials and Methods:
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Cell Culture: JIMT-1 human breast cancer cells are cultured in appropriate media until they

reach the desired confluence for injection.

Animal Model: Female athymic nude mice are used for this study.

Tumor Implantation: A suspension of JIMT-1 cells is injected into the mammary fat pad of

each mouse.

Tumor Growth Monitoring: Tumors are allowed to establish and grow. Tumor volume is

measured regularly using calipers.

Treatment Initiation: When tumors reach a volume of approximately 90-100 mm³, the mice

are randomized into treatment and control groups.

Drug Administration: BO-264 is administered orally at a dose of 25 mg/kg daily. The control

group receives a vehicle solution.

Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored

throughout the 3-4 week treatment period. At the end of the study, tumor growth inhibition is

calculated, and a survival analysis may be performed. Organs can be harvested for toxicity

assessment.

Target Engagement Assays
Several biochemical and cellular assays were utilized to confirm the direct binding of BO-264 to

TACC3.

1. Drug Affinity Responsive Target Stability (DARTS):

Principle: This method is based on the principle that the binding of a small molecule to a

protein can protect the protein from proteolysis.

Protocol:

Prepare protein extracts from JIMT-1 cells.

Incubate the extracts with either BO-264 (10 µM) or a vehicle control.
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Subject the samples to limited proteolysis using a protease like pronase.

Stop the digestion and analyze the protein samples by Western blot using an antibody

specific for TACC3.

A higher amount of intact TACC3 in the BO-264-treated sample compared to the control

indicates binding and protection.[7]

2. Cellular Thermal Shift Assay (CETSA):

Principle: This assay leverages the fact that a ligand-bound protein is more resistant to

thermal denaturation than its unbound form.

Protocol:

Treat intact JIMT-1 cells with BO-264 or a vehicle.

Heat the cell lysates at various temperatures.

Cool the samples and separate the soluble protein fraction from the aggregated,

denatured proteins by centrifugation.

Analyze the amount of soluble TACC3 remaining at each temperature by Western blot.

A shift in the melting curve to a higher temperature for the BO-264-treated samples

confirms target engagement in a cellular context.[1]

3. Isothermal Titration Calorimetry (ITC):

Principle: ITC directly measures the heat change that occurs when a ligand binds to its target

protein, allowing for the determination of binding affinity (Kd), stoichiometry, and

thermodynamic parameters.

Protocol:

A solution of purified TACC3 protein is placed in the sample cell of the calorimeter.

A solution of BO-264 is placed in the injection syringe.
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The BO-264 solution is titrated into the TACC3 solution in small increments.

The heat released or absorbed upon binding is measured after each injection.

The resulting data is fit to a binding model to calculate the binding parameters. BO-264
was found to have a Kd of 1.5 nM for TACC3.[4]

Hypothesis:
BO-264 directly binds to TACC3

DARTS:
Protection from Proteolysis

CETSA:
Thermal Stabilization in Cells

ITC:
Direct Measurement of Binding Affinity

Conclusion:
BO-264 is a direct, high-affinity

binder of TACC3

Click to download full resolution via product page

Logical Flow of Target Validation Experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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